Cyclohexadiene iron tricarbonyl

Übersicht

Beschreibung

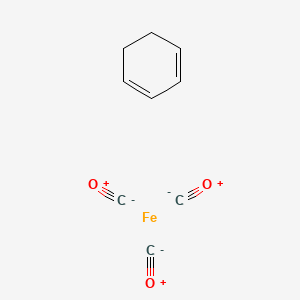

Cyclohexadiene iron tricarbonyl is an organometallic compound that features a cyclohexadiene ligand coordinated to an iron center, which is further bonded to three carbonyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. It serves as a model compound for studying metal-ligand interactions and has applications in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexadiene iron tricarbonyl can be synthesized through a photochemical reaction involving iron pentacarbonyl and cyclohexadiene. The reaction typically involves the irradiation of a mixture of iron pentacarbonyl and cyclohexadiene with ultraviolet light, leading to the formation of the desired tricarbonyl complex . Another method involves the reaction of cyclohexadiene with iron pentacarbonyl in the presence of a suitable solvent under reflux conditions .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other organometallic compounds, the methods used in laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production include the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexadiene iron tricarbonyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(III) complexes.

Reduction: Reduction reactions can lead to the formation of iron(0) species.

Substitution: The carbonyl ligands in this compound can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydride-abstracting agents, such as triphenylmethyl fluoroborate, and oxidizing agents, such as thallium(III) tris(trifluoroacetate) . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation reactions can produce iron(III) species .

Wissenschaftliche Forschungsanwendungen

Cyclohexadiene iron tricarbonyl complexes have diverse applications in organic synthesis due to the ability of the iron tricarbonyl moiety to protect the diene ligand and direct reagent approaches . These complexes are used in regioselective reactions, stabilization of carbocation centers, and as catalysts in various chemical processes .

Applications in Organic Synthesis

Protecting Groups Complexation of (tricarbonyl)iron to an acyclic diene protects the ligand against oxidation, reduction, and cycloaddition reactions . The steric bulk of the adjunct directs the approach of reagents to unsaturated groups attached to the diene onto the face opposite to iron .

Stabilization of Carbocations The Fe(CO)3 moiety can stabilize carbocation centers adjacent to the diene, such as pentadienyl-iron cations .

Synthesis of Natural Products this compound complexes are utilized in the synthesis of polyene, cyclopropane, cycloheptadiene, and cyclohexenone-containing natural products or analogs . For example, they are used in the synthesis of Z-retinal, a chromophore of the visual pigment rhodopsin, to facilitate the generation of the 11-Z-olefin .

Regioselective Nucleophilic Addition The steric bulk of the tricarbonyliron group can control the stereochemical outcome of reactions. For example, in the synthesis of Z-retinal, the Z-selective Peterson olefination relies on the approach of the anion of trimethylsilylacetate to an intermediate in its s-trans-conformer on the face opposite to the sterically bulky (tricarbonyl)iron moiety .

Cyclizations In situ generated transoid (pentadienyl)iron cations can be used in cyclization reactions, which can be terminated by attack of fluoride ion, formate ion, or pendant electron-rich aromatic groups, leading to diastereoselective formation of complex ring systems .

Chiral Auxiliary The Fe(CO)3 group can act as a mobile chiral auxiliary in asymmetric synthesis .

Catalysis

Cyclopentadienone iron tricarbonyl complexes have been shown to catalyze hydrogen transfer reactions in water . These phosphine-free iron complexes exhibit high catalytic activity in reductive amination, chemoselective reduction of α,β-unsaturated ketones, hydrogenation of carbon dioxide, and alkylation of ketones, amines, oxindoles, indoles, and alcohols .

Reduction of Carbonyl Compounds Water-soluble cyclopentadienone iron complexes catalyze the reduction of aldehydes and reductive amination in pure water using formate salts as hydride donors .

Reductive Amination Cyclopentadienone iron tricarbonyl complexes catalyze the reductive alkylation of various amines and carbonyl derivatives under mild conditions, using hydrogen transfer with formate derivatives as a simple and versatile procedure .

Other Applications

Wirkmechanismus

The mechanism by which cyclohexadiene iron tricarbonyl exerts its effects involves the coordination of the cyclohexadiene ligand to the iron center, which stabilizes the complex and influences its reactivity. The carbonyl ligands also play a crucial role in the compound’s stability and reactivity. The molecular targets and pathways involved in the compound’s action depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Cyclohexadiene iron tricarbonyl can be compared with other similar compounds, such as:

Norbornadiene iron tricarbonyl: This compound features a norbornadiene ligand instead of cyclohexadiene and exhibits different reactivity and applications.

Cyclooctatetraene iron tricarbonyl: This compound has a cyclooctatetraene ligand and is used in different chemical processes.

The uniqueness of this compound lies in its specific ligand coordination and the resulting reactivity, which makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Cyclohexadiene iron tricarbonyl is a coordination compound that has garnered interest in various fields, particularly in organic chemistry and medicinal applications. This compound, characterized by its unique structure, exhibits notable biological activity, which has led to investigations into its potential therapeutic uses. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound can be represented by the formula . The compound features an iron center coordinated to three carbonyl groups and a cyclohexadiene moiety. This structure allows for interesting reactivity patterns, particularly in the context of biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FeO₃ |

| Molar Mass | 196.06 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in organic solvents |

| Coordination Geometry | Octahedral |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on its complexation with imidazolidine-2-thione demonstrated promising results against various bacterial strains. The crystal structure revealed that the compound could effectively inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. A study investigating 1,3-cyclohexadien-1-als, which are related compounds, reported cytotoxicity against several human cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular homeostasis .

Phytotoxic Activity

The compound also exhibits phytotoxic activity, affecting plant growth and development. This property has been explored for potential applications in agriculture as a natural herbicide. Research indicates that derivatives of cyclohexadiene can inhibit seed germination and root elongation in various plant species .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Key Findings:

- Inhibition zones ranged from 10 mm to 25 mm depending on the bacterial strain.

- The compound exhibited synergistic effects when combined with traditional antibiotics.

Study 2: Cytotoxicity Assessment

Another pivotal study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7).

Results Summary:

- IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

- Flow cytometry analysis revealed increased apoptotic cell populations following treatment.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The metal center facilitates electron transfer processes that may disrupt cellular functions or induce oxidative stress.

| Mechanism | Description |

|---|---|

| Metal-Mediated Oxidation | Induces oxidative stress in cells |

| Interaction with Proteins | Alters protein function |

| DNA Binding | Potential interference with replication |

Eigenschaften

IUPAC Name |

carbon monoxide;cyclohexa-1,3-diene;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8.3CO.Fe/c1-2-4-6-5-3-1;3*1-2;/h1-4H,5-6H2;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNCEUCQDGRASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CC=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FeO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.